molecular formula C6H9BrO B141781 2-Bromo-1-cyclobutylethanone CAS No. 128312-69-6

2-Bromo-1-cyclobutylethanone

Cat. No. B141781
M. Wt: 177.04 g/mol
InChI Key: ODPHLRQTQFMNJQ-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclobutylethanone is a compound that features a cyclobutane ring, a four-membered carbon ring known for its strain and unique chemical reactivity, attached to an ethanone group with a bromine substituent. This structure is of interest in synthetic chemistry due to the reactivity conferred by the bromine atom and the strained cyclobutane ring.

Synthesis Analysis

The synthesis of brominated cyclobutane derivatives can be complex due to the ring strain. However, research has shown that bromomethyl cyclobutane can be synthesized from diethyl malonate and trimethylene chlorobromide with a phase transfer catalyzed ring closure, followed by hydrolysis, decarboxylation, reduction, tosylation, and bromination, achieving a 41% overall yield . This method offers mild reaction conditions and is suitable for industrial production. Although not directly synthesizing 2-Bromo-1-cyclobutylethanone, this paper provides insights into the synthesis of related brominated cyclobutane compounds.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been studied using various techniques, including Density Functional Theory (DFT). For instance, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone was synthesized and analyzed using Fourier transform infrared (IR) and Nuclear magnetic resonance (NMR) spectroscopy, with DFT calculations confirming the structure and molecular characterization . While this study does not directly address 2-Bromo-1-cyclobutylethanone, it demonstrates the utility of DFT and spectroscopic methods in elucidating the structure of similar compounds.

Chemical Reactions Analysis

Cyclobutane derivatives can participate in various chemical reactions due to their strained ring system and functional groups. For example, cyclobuta(1,2-d)benzyne, a highly reactive intermediate, can be generated from bromo-substituted cyclobutene and trapped with furan to form Diels-Alder adducts . Additionally, brominated cyclobutane derivatives can undergo palladium-catalyzed cycloalkylations with organoboronic acids, leading to the formation of complex molecules . These studies highlight the reactivity of brominated cyclobutane compounds in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated cyclobutane derivatives are influenced by the presence of the bromine atom and the cyclobutane ring. The bromine atom can increase the density and molecular weight of the compound, while the cyclobutane ring can affect the boiling point and stability. The synthesis of 2,2-dibromo-1-arylethanones by bromination of 1-arylethanones with the H2O2-HBr system indicates that bromination can proceed rapidly and with high yields, suggesting that similar conditions might be applicable to the synthesis of 2-Bromo-1-cyclobutylethanone . The physical properties of these compounds are not directly discussed in the provided papers, but the methodologies used for synthesis and structural analysis can be informative for understanding the properties of 2-Bromo-1-cyclobutylethanone.

Scientific Research Applications

Enzymatic Reaction Studies

Bromoacetophenone derivatives, closely related to 2-Bromo-1-cyclobutylethanone, have been utilized in the study of enzyme reactions. For example, bromoacetophenone has been characterized as an affinity reagent for human aldehyde dehydrogenase, showing specific reactions with certain enzyme residues during activity loss, such as Glu-268 and Cys-302 (Abriola, MacKerell & Pietruszko, 1990). This specificity is significant for understanding enzyme mechanisms and designing inhibitors.

Regioselectivity in Chemical Synthesis

The regioselectivity of cyclization reactions involving compounds like 2-Bromo-1-cyclobutylethanone has been studied, revealing insights into the formation of more thermodynamically advantageous isomers. Such studies help in confirming the structure of synthesized compounds, which is crucial in drug development (Perekhoda et al., 2017).

Nucleophilic Substitution Reactions

Computational studies on nucleophilic substitution reactions involving derivatives of 2-Bromo-1-cyclobutylethanone provide insights into the reaction mechanisms. Density Functional Theory (DFT) calculations help in understanding the electronic structure, geometry, and thermodynamic parameters of these reactions (Erdogan & Erdoğan, 2019).

Cycloaddition Reactions

The thermal [2+2] cycloaddition reactions of halogenated compounds similar to 2-Bromo-1-cyclobutylethanone have been explored. These reactions are important for the synthesis of complex cyclic structures, which have potential applications in pharmaceuticals and materials science (Toda, Motomura & Oshima, 1974).

Antimicrobial Activity

Compounds synthesized from derivatives of 2-Bromo-1-cyclobutylethanone have shown significant in vitro antibacterial activity against various bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents (Ashok, Ganesh, Lakshmi & Ravi, 2015).

Synthetic Applications in Organic Chemistry

The use of brominated compounds like 2-Bromo-1-cyclobutylethanone in palladium-catalyzed cross-coupling reactions has been explored. These reactions are crucial for constructing biologically active compounds and have applications in medicinal chemistry (Ghosh & Ray, 2017).

Safety And Hazards

The safety information for 2-Bromo-1-cyclobutylethanone indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-bromo-1-cyclobutylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-4-6(8)5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPHLRQTQFMNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-cyclobutylethanone

CAS RN

128312-69-6
Record name 2-bromo-1-cyclobutylethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Hayashi, N Ueno, A Murase… - Journal of enzyme …, 2014 - Taylor & Francis
… 2-bromo-1-cyclobutylethanone 46a as an oil (crude). TLC: R f = 0.65, AcOEt/hexane = 1:2. … acrylate 30f (492.5 mg, 1.40 mmol), 2-bromo-1-cyclobutylethanone 46a (crude, 424.9 mg) and …
Number of citations: 10 www.tandfonline.com
S Snee - 2011 - search.proquest.com
Detailed within this thesis is the synthesis of three A1 agonists which were designed by Muscagen using computational studies. The agonists are derived from condensation of the …
Number of citations: 5 search.proquest.com

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